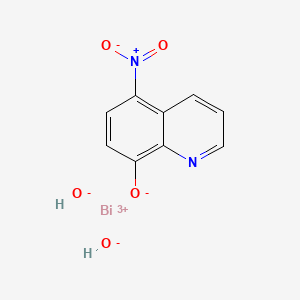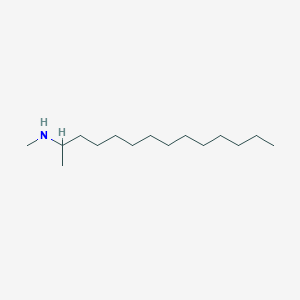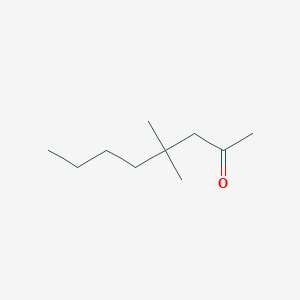![molecular formula C26H26N2O5S B14669209 N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate CAS No. 42880-17-1](/img/structure/B14669209.png)
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. This compound is characterized by its unique structure, which includes a benzoxazolium core, an ethenyl linkage, and a phenylacetamide group. The presence of the 4-methylbenzenesulfonate counterion further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Benzoxazolium Core: The initial step involves the synthesis of the benzoxazolium core. This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with an aldehyde or ketone under acidic conditions.
Ethenyl Linkage Formation: The next step involves the introduction of the ethenyl linkage. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the benzoxazolium core to form the ethenyl group.
Phenylacetamide Group Addition: The phenylacetamide group is then introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Counterion Exchange: Finally, the 4-methylbenzenesulfonate counterion is introduced through an ion exchange reaction, where the benzoxazolium salt is treated with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered double bonds or functional groups.
科学研究应用
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and intermediates.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition, protein binding, and cellular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazolium core and ethenyl linkage allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition, signal transduction modulation, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
3-Ethyl-2-methyl-1,3-benzoxazol-3-ium: This compound shares the benzoxazolium core but lacks the ethenyl linkage and phenylacetamide group.
3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium: This compound has a similar benzoxazolium core with an extended conjugated system but differs in the substituents and counterion.
Uniqueness
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is unique due to its combination of structural features, including the benzoxazolium core, ethenyl linkage, phenylacetamide group, and 4-methylbenzenesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
42880-17-1 |
|---|---|
分子式 |
C26H26N2O5S |
分子量 |
478.6 g/mol |
IUPAC 名称 |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19N2O2.C7H8O3S/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
CFVFENXFMHXVDS-UHFFFAOYSA-M |
手性 SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)












